Ethyl 3,4-difluoro-2-isopropoxybenzoate
Description
Properties
Molecular Formula |
C12H14F2O3 |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
ethyl 3,4-difluoro-2-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H14F2O3/c1-4-16-12(15)8-5-6-9(13)10(14)11(8)17-7(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
BXRZBCIPYRBQPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)F)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-difluoro-2-isopropoxybenzoate typically involves the esterification of 3,4-difluoro-2-isopropoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-difluoro-2-isopropoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the fluorine atoms.
Hydrolysis: The major products are 3,4-difluoro-2-isopropoxybenzoic acid and ethanol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3,4-difluoro-2-isopropoxybenzoate is a synthetic organic compound featuring two fluorine atoms and an isopropoxy group attached to a benzoate structure. It has a molecular weight of approximately 244.23 g/mol. Due to the unique reactivity conferred by its fluorine substituents and isopropoxy group, this compound has potential applications in medicinal chemistry and organic synthesis.
Applications
This compound finds use in several fields:
- Medicinal Chemistry The compound is notable for its potential applications in medicinal chemistry. Research suggests that this compound may possess antimicrobial and antiviral properties. The presence of fluorine atoms can enhance its lipophilicity, potentially improving its interaction with biological targets like enzymes and receptors. Preliminary studies indicate it could modulate biological pathways, making it a candidate for pharmacological exploration.
- Organic Synthesis It is also used in organic synthesis because of the unique reactivity imparted by the fluorine substituents and the isopropoxy group. Common reagents for reactions involving this compound include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. Nucleophilic substitution often involves sodium methoxide or potassium tert-butoxide as reagents.
- Drug Discovery As a building block for drug synthesis or as a lead compound in drug discovery.
Interactions with Biological Systems
Studies of this compound's interactions with biological systems are ongoing. Its mechanism of action likely involves binding to specific molecular targets within cells, modulating their activity through structural interactions facilitated by the fluorine and isopropoxy groups. This specificity may lead to enhanced efficacy in therapeutic applications compared to less functionalized analogs.
Mechanism of Action
The mechanism of action of Ethyl 3,4-difluoro-2-isopropoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the ester group facilitates its transport across biological membranes. The isopropoxy group contributes to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on fluorinated benzoate esters and related analogs, drawing parallels from the provided evidence to infer chemical and biological behaviors.
Substituent Effects on Reactivity and Stability
- Fluorine Substitution Patterns: Ethyl 3,4-difluoro-2-isopropoxybenzoate’s meta and para fluorine atoms likely increase the compound’s electronegativity and resistance to enzymatic degradation compared to non-fluorinated analogs. Evidence from nucleoside analogs (e.g., 2',2'-difluorodeoxycytidine, dFdC) demonstrates that fluorination enhances metabolic stability and prolongs intracellular retention of active metabolites . Similarly, the fluorine atoms in the benzoate may reduce hydrolysis rates of the ester group.
- Isopropoxy vs. In contrast, smaller alkoxy groups (e.g., methoxy in ethyl 2-fluoro-4-methoxybenzoate) may improve binding affinity in certain biological systems. highlights that substituent size and polarity significantly affect cellular uptake; for example, dFdC’s higher membrane permeability compared to ara-C correlates with its structural modifications .
Pharmacokinetic and Cytotoxic Profiles
- Metabolic Activation :
Like dFdC, which requires phosphorylation by deoxycytidine kinase for activity , fluorinated benzoates may depend on specific esterases or oxidases for activation. The isopropoxy group’s steric effects could delay metabolic conversion compared to less bulky analogs. - Cellular Retention :
Fluorine’s electronegativity and the ethyl ester’s lipophilicity may prolong intracellular retention, akin to dFdCTP’s biphasic elimination (t1/2 α = 3.9 h, t1/2 β >16 h) .
Data Table: Comparative Analysis of Fluorinated Esters
*Molecular weights calculated from empirical formulas; this compound’s weight is estimated.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3,4-difluoro-2-isopropoxybenzoate, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via esterification of 3,4-difluoro-2-isopropoxybenzoic acid using ethanol in the presence of a catalyst. Common methods include:
- Acid-catalyzed esterification (e.g., H₂SO₄, HCl gas) under reflux.
- Coupling agents like DCC (dicyclohexylcarbodiimide) for milder conditions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- NMR :
- ¹H NMR : Look for ethyl ester signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and isopropoxy methine (δ 4.5–5.0 ppm).
- ¹⁹F NMR : Two distinct signals for 3- and 4-fluorine substituents (δ -110 to -130 ppm).
Q. What are the common side reactions during the synthesis of this compound, and how can they be mitigated?
- Side Reactions : Hydrolysis of the ester under acidic conditions or transesterification with excess alcohol.
- Mitigation : Use anhydrous solvents, controlled reaction times, and inert atmospheres. Monitor by TLC or in-situ IR for ester stability. Reference purification methods for fluorinated esters in .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) elucidate the electronic effects of fluorine substituents on the reactivity of this compound?
- Methodology :
- Perform DFT calculations to map electron density (e.g., Fukui indices) and predict sites for nucleophilic/electrophilic attack.
- Compare HOMO-LUMO gaps with non-fluorinated analogs to assess aromatic stabilization.
Q. How can researchers resolve contradictions in reported kinetic data for hydrolysis of fluorinated benzoate esters under varying pH conditions?
- Approach :
- Systematically replicate experiments using buffered solutions (pH 2–12) and monitor hydrolysis via UV-Vis or LC-MS.
- Analyze temperature dependence (Arrhenius plots) to distinguish between acid/base-catalyzed mechanisms.
Q. What experimental strategies are recommended for assessing the enzyme inhibition potential of this compound?
- Assay Design :
- In vitro : Measure IC₅₀ against target enzymes (e.g., cyclooxygenase) using fluorogenic substrates.
- Molecular Docking : Use AutoDock Vina to simulate binding interactions, guided by structural analogs in .
- Validation : Compare with salicylic acid derivatives () to evaluate fluorine’s role in binding affinity .
Q. How can isotopic labeling (e.g., deuterated analogs) aid in metabolic studies of this compound?
- Methodology :
- Synthesize deuterated versions (e.g., ethyl-d₅) using deuterated ethanol (CD₃CD₂OD) via acid-catalyzed esterification.
- Track metabolic pathways in vitro using LC-MS/MS, referencing deuterated benzoic acids in .
- Applications : Study hepatic clearance or plasma stability without interference from endogenous compounds.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility data for fluorinated benzoate esters?
- Root Causes : Polymorphism, solvent impurities, or measurement techniques (DSC vs. capillary method).
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
